molecular formula C29H30F2N8O2S B10833250 2-[[2-ethyl-8-fluoro-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]imidazo[1,2-a]pyridin-3-yl]-methylamino]-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile

2-[[2-ethyl-8-fluoro-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]imidazo[1,2-a]pyridin-3-yl]-methylamino]-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile

Cat. No.: B10833250
M. Wt: 592.7 g/mol
InChI Key: XWIATKKSLBPZTC-UHFFFAOYSA-N
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Description

Complex heterocyclic compounds are a class of organic compounds that contain a ring structure composed of at least two different elements. These compounds are significant in various fields due to their unique chemical properties and biological activities. Complex heterocyclic compound 1 is a notable member of this class, characterized by its intricate ring structure and diverse applications.

Chemical Reactions Analysis

Types of Reactions: Complex heterocyclic compound 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation reactions often employ reagents like chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Complex heterocyclic compound 1 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of complex heterocyclic compound 1 involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound may inhibit cyclin-dependent kinases, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • Pyridine
  • Pyrimidine
  • Pyrazine
  • Quinoline
  • Isoquinoline

Comparison: Complex heterocyclic compound 1 is unique due to its specific ring structure and the presence of multiple heteroatoms. This structural complexity allows for diverse chemical reactivity and biological activity, distinguishing it from simpler heterocyclic compounds like pyridine and pyrimidine .

Properties

Molecular Formula

C29H30F2N8O2S

Molecular Weight

592.7 g/mol

IUPAC Name

2-[[2-ethyl-8-fluoro-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]imidazo[1,2-a]pyridin-3-yl]-methylamino]-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile

InChI

InChI=1S/C29H30F2N8O2S/c1-3-23-28(35(2)29-34-26(24(13-32)42-29)18-4-6-19(30)7-5-18)39-14-20(12-22(31)27(39)33-23)37-10-8-36(9-11-37)17-25(41)38-15-21(40)16-38/h4-7,12,14,21,40H,3,8-11,15-17H2,1-2H3

InChI Key

XWIATKKSLBPZTC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C=C(C=C(C2=N1)F)N3CCN(CC3)CC(=O)N4CC(C4)O)N(C)C5=NC(=C(S5)C#N)C6=CC=C(C=C6)F

Origin of Product

United States

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